molecular formula C8H6BrF3 B120307 1-Bromo-4-(2,2,2-trifluoroethyl)benzene CAS No. 155820-88-5

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B120307
CAS RN: 155820-88-5
M. Wt: 239.03 g/mol
InChI Key: SYERREWLUUWURN-UHFFFAOYSA-N
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Description

“1-Bromo-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is also known by the IUPAC name "Benzene, (1-bromo-2,2,2-trifluoroethyl)" .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string: InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.03 g/mol . It is a liquid at room temperature with a density of 1.555 g/mL at 25 °C . The refractive index is 1.487 .

Scientific Research Applications

Organic Synthesis: Fluorinated Building Blocks

1-Bromo-4-(2,2,2-trifluoroethyl)benzene: is a valuable compound in organic synthesis, particularly as a fluorinated building block. Its trifluoroethyl group can significantly alter the physical and chemical properties of molecules, making it a crucial component in the synthesis of more complex fluorinated compounds . This compound serves as a precursor for various pharmaceuticals and agrochemicals where fluorine’s presence is desired for its bioactivity enhancement.

Medicinal Chemistry: Drug Development

In medicinal chemistry, this brominated benzene derivative is used to introduce trifluoromethyl groups into drug candidates. The trifluoromethyl group is known for increasing the metabolic stability and lipophilicity of pharmaceuticals, which can improve drug efficacy and pharmacokinetic profiles .

Material Science: Polymer Modification

The presence of both bromine and trifluoromethyl groups makes 1-Bromo-4-(2,2,2-trifluoroethyl)benzene an interesting monomer for polymer modifications. It can be used to introduce halogenated side chains into polymers, potentially leading to materials with unique thermal and chemical resistance properties .

Catalysis: Palladium-Catalyzed Reactions

This compound is often employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The bromine atom acts as a leaving group, allowing the formation of carbon-carbon bonds with various organoboron or organopalladium compounds .

Analytical Chemistry: Chromatographic Standards

Due to its unique structure, 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can serve as a standard in chromatographic analysis, helping in the calibration and detection of similar halogenated compounds in complex mixtures .

Environmental Science: Tracer Studies

Trifluoromethylated aromatics like 1-Bromo-4-(2,2,2-trifluoroethyl)benzene can be used as tracers in environmental studies to monitor the transport and fate of organic contaminants in water and soil systems .

Photochemistry: Light-Induced Reactions

The bromine atom in this compound can undergo homolytic cleavage under UV light, making it a candidate for photochemical reactions. This property is exploited in the synthesis of various light-sensitive materials and in studying reaction mechanisms .

Nanotechnology: Surface Functionalization

1-Bromo-4-(2,2,2-trifluoroethyl)benzene: can be used to functionalize the surfaces of nanoparticles. The bromine atom allows for further reactions that can attach the nanoparticles to other molecules or surfaces, which is crucial in the development of nanoscale devices .

Safety And Hazards

“1-Bromo-4-(2,2,2-trifluoroethyl)benzene” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid heat, flames, and sparks, as well as strong oxidizing agents .

properties

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYERREWLUUWURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435357
Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2,2,2-trifluoroethyl)benzene

CAS RN

155820-88-5
Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2,2,2-trifluoroethyl)benzene
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